molecular formula C20H17N3O3 B3969584 N-(4-anilinophenyl)-3-methyl-4-nitrobenzamide

N-(4-anilinophenyl)-3-methyl-4-nitrobenzamide

Cat. No. B3969584
M. Wt: 347.4 g/mol
InChI Key: JDVIBASNOTYKSC-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-3-methyl-4-nitrobenzamide, also known as ANM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ANM belongs to the class of benzamide derivatives and has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-3-methyl-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the NF-κB and PI3K/AKT/mTOR pathways. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-tumor, anti-inflammatory, and anti-angiogenic effects in various in vitro and in vivo models. This compound has also been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, more studies are needed to determine the long-term effects of this compound on human health.

Advantages and Limitations for Lab Experiments

N-(4-anilinophenyl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments, including its high potency, specificity, and selectivity. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

For N-(4-anilinophenyl)-3-methyl-4-nitrobenzamide research include the development of novel derivatives, investigation of its molecular targets, and clinical trials in humans.

Scientific Research Applications

N-(4-anilinophenyl)-3-methyl-4-nitrobenzamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and angiogenesis. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.

properties

IUPAC Name

N-(4-anilinophenyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-14-13-15(7-12-19(14)23(25)26)20(24)22-18-10-8-17(9-11-18)21-16-5-3-2-4-6-16/h2-13,21H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVIBASNOTYKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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